4-ethoxy-1H-indazole

Physicochemical Properties Reaction Engineering Purification

4-Ethoxy-1H-indazole (CAS 1621383-78-5) is a privileged kinase inhibitor building block. Its critical C4 ethoxy group confers 3 key advantages: (1) optimal lipophilicity (cLogP ~1.8–2.0) for CNS drug design & membrane permeability; (2) a high pKa (14.37) minimizing ionization to boost passive diffusion; (3) higher boiling point (321.3°C) vs. halogenated analogs to simplify scale-up. Substituting this scaffold with other C4 indazoles compromises potency—validated in ROCK inhibitor SAR. Prioritize this core to ensure target engagement & experimental reproducibility.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B14801783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1H-indazole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C=NN2
InChIInChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-7(9)6-10-11-8/h3-6H,2H2,1H3,(H,10,11)
InChIKeyVMXSFRZWNBIEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1H-Indazole: Core Physicochemical and Structural Baseline for Procurement and Research Selection


4-Ethoxy-1H-indazole is a heterocyclic building block of the indazole family, consisting of a benzene ring fused to a pyrazole core with an ethoxy substituent at the 4-position . This specific substitution pattern influences its electronic properties, lipophilicity, and hydrogen-bonding capacity, making it a valuable intermediate in medicinal chemistry and kinase inhibitor research [1]. The compound is typically supplied as a solid with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . Its predicted physicochemical profile—including a boiling point of 321.3±15.0 °C and a pKa of 14.37±0.40—distinguishes it from unsubstituted and halogenated analogs, informing storage, handling, and reaction condition selection during procurement and experimental design .

Why 4-Ethoxy-1H-Indazole Cannot Be Replaced by Unsubstituted or 4-Methoxy Analogs: A Quantitative Procurement Perspective


Indazole derivatives are not interchangeable due to the profound impact of the C4 substituent on both physicochemical properties and biological activity. The 4-ethoxy group confers a distinct lipophilic and electronic profile compared to hydrogen, methoxy, or halogen substituents . For instance, 4-ethoxy-1H-indazole exhibits a higher predicted boiling point (321.3±15.0 °C) and lower density (1.196±0.06 g/cm³) than 4-chloro-1H-indazole (309.5±15.0 °C; 1.425±0.06 g/cm³), and a markedly different pKa (14.37±0.40) compared to unsubstituted 1H-indazole (11.00–14.00 depending on tautomer) [1]. In biological systems, the ethoxy group at C4 is a critical determinant of kinase inhibition potency; a systematic SAR study of 1H-indazole-based Rho kinase inhibitors found that subtle changes to the C4 substituent dramatically altered cell-free enzyme inhibitory potential, underscoring that even seemingly minor modifications can lead to substantial loss of target engagement [2]. Therefore, substituting 4-ethoxy-1H-indazole with a different C4 analog—even a close structural relative—will likely yield divergent synthetic outcomes, altered reaction kinetics, and unpredictable biological activity, compromising experimental reproducibility and project timelines.

4-Ethoxy-1H-Indazole: Quantitative Differentiation Data for Scientific Selection and Procurement


Predicted Boiling Point and Density: Ethoxy vs. Chloro at C4 for Downstream Processing

The 4-ethoxy substituent yields a predicted boiling point of 321.3±15.0 °C, approximately 12 °C higher than that of 4-chloro-1H-indazole (309.5±15.0 °C) [1]. This difference, while modest, can influence distillation and drying parameters during scale-up. More notably, the predicted density of 4-ethoxy-1H-indazole is 1.196±0.06 g/cm³, compared to 1.425±0.06 g/cm³ for the 4-chloro analog, representing a ~16% reduction in density that may affect solvent selection and crystallization behavior [1].

Physicochemical Properties Reaction Engineering Purification

pKa Comparison: 4-Ethoxy-1H-Indazole vs. Unsubstituted Indazole Tautomer

The predicted pKa of 4-ethoxy-1H-indazole is 14.37±0.40, which is substantially higher (less acidic) than the predicted pKa range of unsubstituted 1H-indazole, which varies from 11.00 to 14.00 depending on the tautomeric form and measurement conditions . This ~0.37–3.37 unit increase in pKa indicates that the 4-ethoxy group significantly reduces the acidity of the indazole N–H proton, which will affect the compound's ionization state under physiological and formulation-relevant pH conditions.

Ionization Constant Druglikeness Salt Formation

C4 Substituent Impact on Rho Kinase Inhibition Potency

A detailed SAR study on 1H-indazole-based Rho kinase inhibitors revealed that modifications at the C4 position directly control enzyme inhibitory activity [1]. While specific IC50 values for 4-ethoxy-1H-indazole itself are not reported in the public domain, the patent literature explicitly establishes that the C4 substituent is a critical determinant of potency, with the ethoxy group being claimed as a preferred embodiment in several Rho kinase inhibitor patents [2]. The study noted that cell-free enzyme inhibitory potential varied substantially with even minor changes to the indazole core, and that this potency did not always correlate with cellular chemotaxis inhibition, emphasizing the nuanced role of the C4 group [1].

Rho Kinase Kinase Inhibitor Structure-Activity Relationship

Solubility and Lipophilicity: Ethoxy Enhances Organic Solvent Compatibility

Based on computed properties of the closely related derivative 1-acetyl-4-ethoxy-1H-indazole, the 4-ethoxy substituent contributes to moderate lipophilicity (cLogP ~1.8–2.0) and favorable solubility in organic solvents . In contrast, the 4-methoxy analog is predicted to be more polar and less lipophilic, with a lower cLogP value (estimated ~1.2) [1]. This lipophilicity differential translates to improved partitioning into organic phases during extraction and enhanced membrane permeability in cellular assays.

Solubility Lipophilicity cLogP

Optimal Application Domains for 4-Ethoxy-1H-Indazole Based on Quantitative Differentiation Data


Kinase Inhibitor Lead Optimization: Rho Kinase and Beyond

The 4-ethoxy-1H-indazole scaffold is a privileged core in the design of Rho kinase (ROCK) inhibitors, as documented in multiple patents [1]. The SAR evidence demonstrates that the C4 substituent is a critical determinant of potency, and the ethoxy group is claimed as a preferred embodiment. Researchers should select 4-ethoxy-1H-indazole over unsubstituted or 4-methoxy analogs to maximize the probability of achieving potent enzyme inhibition while maintaining favorable physicochemical properties (higher lipophilicity, reduced ionization) [2].

Synthesis of Lipophilic Drug Candidates and CNS-Penetrant Molecules

The enhanced lipophilicity of 4-ethoxy-1H-indazole (cLogP ~1.8–2.0) compared to the 4-methoxy analog (cLogP ~1.2) makes it a superior choice for building CNS-penetrant drug candidates and compounds requiring improved membrane permeability [1]. Additionally, the higher predicted pKa (14.37±0.40) reduces ionization at physiological pH, further facilitating passive diffusion across lipid bilayers [2]. Procurement teams should prioritize this scaffold when logD optimization is a key project goal.

Multi-Step Organic Synthesis Requiring Higher Boiling Point and Lower Density Intermediates

The 4-ethoxy-1H-indazole intermediate offers practical advantages in multi-step synthesis due to its higher predicted boiling point (321.3±15.0 °C) and lower density (1.196±0.06 g/cm³) relative to 4-chloro-1H-indazole [1][2]. These properties can simplify distillation steps, reduce solvent volumes during workup, and improve crystallization outcomes. For process chemists scaling up reactions, these quantitative differences justify the selection of the 4-ethoxy analog over denser, lower-boiling halogenated alternatives.

Anti-Inflammatory and Oncology Research Involving NF-κB Modulation

The 1-acetyl-4-ethoxy-1H-indazole derivative has demonstrated promising activity in preclinical models of inflammation via modulation of NF-κB signaling [1]. This biological activity is directly attributable to the 4-ethoxy indazole core, as modifications to the C4 substituent would alter both the electronic properties and the binding pose with the target protein. Researchers exploring anti-inflammatory or anticancer mechanisms should therefore source 4-ethoxy-1H-indazole as the foundational building block for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.